molecular formula C8H5BrFNO B2416320 7-Bromo-4-fluoroindolin-2-one CAS No. 1260903-29-4

7-Bromo-4-fluoroindolin-2-one

Cat. No. B2416320
CAS RN: 1260903-29-4
M. Wt: 230.036
InChI Key: RMLWVELQPIUZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-fluoroindolin-2-one is a compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-fluoroindolin-2-one consists of a bromine atom and a fluorine atom attached to an indolin-2-one backbone . The InChI code for this compound is 1S/C8H5BrFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-3,11-12H .


Physical And Chemical Properties Analysis

7-Bromo-4-fluoroindolin-2-one is a solid substance that should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis of Novel Fluorinated Indole Derivatives

7-Bromo-4-fluoroindolin-2-one can be used in the synthesis of novel fluorinated indole derivatives . This process involves a microwave-assisted reaction with various anilines . The reaction is efficient, yielding good to excellent product yields (64-92%) within short periods of 9-15 minutes .

Microwave Irradiation in Organic Chemistry

This compound has been used in studies exploring the use of microwave irradiation in synthetic organic chemistry . Microwave irradiation can accelerate many organic reactions, leading to higher yields compared to conventional heating .

Pharmaceutical Research

7-Bromo-4-fluoroindolin-2-one has potential applications in pharmaceutical research . The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity .

Material Synthesis

This compound offers promising avenues for innovation and discovery in material synthesis. Its versatile nature allows for applications in various fields.

Drug Development

7-Bromo-4-fluoroindolin-2-one can be used in drug development. Its unique properties make it a valuable resource in the creation of new chemical entities.

Agro-Chemicals

Fluorine-containing compounds like 7-Bromo-4-fluoroindolin-2-one are of current interest in the research areas of agro-chemicals . The unique properties of fluorine atoms, such as the highest electro-negativity and the relatively close size to a hydrogen atom, increase oxidative, hydrolytic, and thermal stability .

Safety and Hazards

The safety information for 7-Bromo-4-fluoroindolin-2-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and rinsing cautiously with water in case of eye contact .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-4-fluoroindolin-2-one This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

The mode of action of 7-Bromo-4-fluoroindolin-2-one As a brominated and fluorinated indolinone, it may interact with various biological targets, potentially leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-4-fluoroindolin-2-one Given its chemical structure, it may potentially interact with pathways involving indolinones . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Bromo-4-fluoroindolin-2-one Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name

7-bromo-4-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)4-3-7(12)11-8(4)5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLWVELQPIUZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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